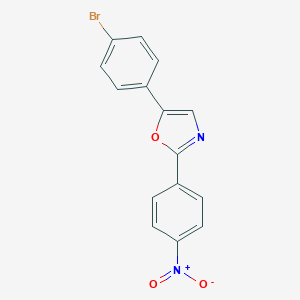

5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole

Übersicht

Beschreibung

“5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is substituted with two phenyl rings at the 2nd and 5th positions. The phenyl ring at the 2nd position is further substituted with a nitro group (-NO2) at the 4th position, and the phenyl ring at the 5th position is substituted with a bromo group (-Br) at the 4th position.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring followed by the introduction of the phenyl rings and the respective functional groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The presence of the oxazole ring, nitro group, and bromo group in the compound would have significant effects on its molecular structure. The oxazole ring is aromatic and planar. The nitro group is a strong electron-withdrawing group, which would pull electron density away from the phenyl ring it’s attached to, making that ring less electron-rich. The bromo group is an electron-donating group via resonance, which would push electron density towards the phenyl ring it’s attached to, making that ring more electron-rich.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. The nitro group is susceptible to reduction reactions to form amines, and the bromo group can undergo nucleophilic substitution reactions. The oxazole ring, being aromatic, is relatively stable but can undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and bromo groups could increase the compound’s polarity compared to a simple oxazole, potentially affecting properties like solubility and melting/boiling points.Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Activity

Compounds similar to 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole have been synthesized and evaluated for their biological activities, particularly in the realm of antioxidant and anticancer properties. For instance, novel 2,4-disubstituted oxazoles have demonstrated potential in inhibiting the growth of cancerous cell lines such as HepG2 and HeLa. One of the derivatives, with a 4-nitro-3-hydroxy phenyl substitution, showed significant free radical scavenging activity (Mathew et al., 2013).

Antimicrobial Activity

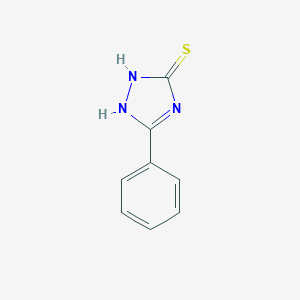

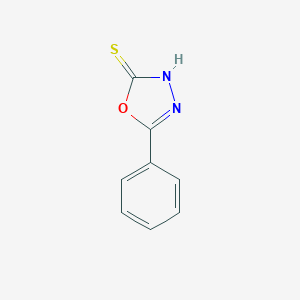

Research on 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, a compound with a structure related to 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole, shows antimicrobial activity against various bacterial species and even against Leishmania major, a protozoan parasite (Ustabaş et al., 2020).

Chemical Synthesis and Molecular Properties

Research on compounds structurally similar to 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole focuses on their synthesis and the investigation of their molecular properties. For instance, studies on the synthesis of 2,5-dihydro-1,2,4-oxadiazoles through formal (3+2) cycloaddition of oxazoles with nitrosobenzene derivatives have been conducted to understand their regioselectivity and molecular structures (Suga et al., 1998).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, compounds containing nitro groups can sometimes be explosive, and brominated compounds can be hazardous to the environment.

Zukünftige Richtungen

The study of such a compound could be interesting from a synthetic or medicinal chemistry perspective, given the presence of the oxazole ring which is found in many biologically active compounds. However, without more specific information or context, it’s difficult to suggest future directions.

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-2-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O3/c16-12-5-1-10(2-6-12)14-9-17-15(21-14)11-3-7-13(8-4-11)18(19)20/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFYSZAPVRHQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10321278 | |

| Record name | 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole | |

CAS RN |

118426-04-3 | |

| Record name | 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

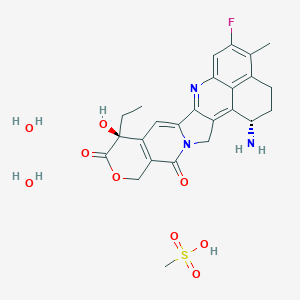

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)

![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)

![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)

![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)